PF-AKT400

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Compound Profile and Mechanism of Action

The table below summarizes the core technical information for PF-AKT400.

| Property | Description |

|---|---|

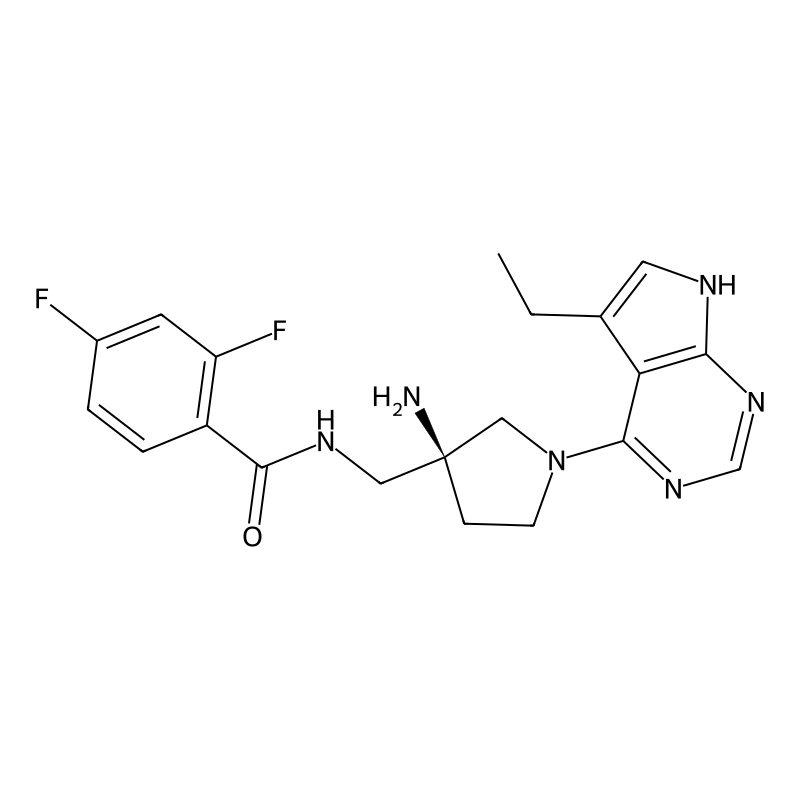

| Chemical Name | N-{[(3S)-3-amino-1-{5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl]methyl}-2,4-difluorobenzamide [1] |

| CAS Number | 1004990-28-6 [1] [2] [3] |

| Molecular Formula | C₂₀H₂₂F₂N₆O [1] [2] [3] |

| Molecular Weight | 400.43 g/mol [1] [2] [3] |

| Mechanism | ATP-competitive Akt inhibitor [2] [3] |

| Primary Target (IC₅₀) | PKBα/Akt1 (0.5 nM) [1] [2] |

| Selectivity | ~900-fold greater for PKBα than PKA (IC₅₀ = 450 nM) [1] [2] |

This compound functions by competing with ATP for binding to the Akt kinase, thereby preventing Akt's phosphorylation and activation [2] [3]. This inhibition is crucial because the Akt signaling pathway is a central regulator of cellular processes including cell survival, growth, and proliferation [4] [5] [6]. The following diagram illustrates the signaling pathway and the point of inhibition.

The pathway is initiated when extracellular signals activate Receptor Tyrosine Kinases (RTKs), leading to PI3K activation. PI3K phosphorylates the lipid PIP₂ to generate PIP₃, which recruits inactive Akt to the plasma membrane. Akt is then fully activated by phosphorylation at two key sites: Thr308 by PDK1 and Ser473 by mTORC2. Active Akt promotes cell survival and growth. This compound exerts its effect by directly binding to and inhibiting Akt [4] [5] [6]. The tumor suppressor PTEN acts as a key negative regulator of this pathway by dephosphorylating PIP₃ back to PIP₂ [4] [5].

Experimental Efficacy Data

This compound has demonstrated significant efficacy in both cellular and animal models, as summarized below.

| Model System | Assay / Readout | Result / Value |

|---|---|---|

| In Vitro (Cellular) | Inhibition of Akt1-mediated GSK3α phosphorylation (U87 cells) | IC₅₀ = 310 nM [1] [2] |

| Reduction of phospho-S6 (p-S6) | EC₅₀ = 110 nM [1] [2] | |

| Induction of Akt hyperphosphorylation | EC₅₀ = 216 nM [1] [2] | |

| In Vivo (Mouse Xenograft) | Tumor Growth Inhibition (TGI) in PC3 prostate cancer (100 mg/kg, b.i.d., 10 days) | 75% TGI [1] [2] |

| TGI in Colo205 colorectal cancer (150 mg/kg, b.i.d., 10 days) | 60% TGI [1] [2] | |

| Combination with Rapamycin in PC3 model (75 mg/kg this compound + 10 mg/kg Rapamycin) | 98% TGI [1] [2] |

The synergistic effect observed in the combination therapy with Rapamycin highlights a potent strategy for targeting complex cancer signaling networks [1] [2].

Experimental Protocols

For researchers aiming to utilize this compound, here are key methodological details.

- In Vitro Usage: this compound is typically dissolved in DMSO to create stock solutions. The solubility is ≥ 100 mg/mL (249.73 mM) [1] [2]. It is crucial to use freshly opened DMSO for preparation, as the solvent is hygroscopic and may impact solubility. For cellular assays, the stock solution is diluted into the culture medium [2].

- In Vivo Formulation and Dosing: For animal studies, this compound is administered orally. Below are two validated protocol options for preparing the compound for in vivo use [2]:

- Protocol 1: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline. This yields a clear solution suitable for most short-to-medium-term studies.

- Protocol 2: 10% DMSO + 90% Corn Oil. This is a suitable alternative, though it should be chosen carefully for studies exceeding half a month.

- Dosing in mouse xenograft models is typically performed twice daily (b.i.d.) at concentrations ranging from 25 mg/kg to 150 mg/kg, for durations of 10 days or more [1] [2].

Key Research Applications and Implications

This compound serves as a critical tool compound in biomedical research with several key applications:

- Investigating Akt-Driven Biology: It is used to delineate the specific roles of Akt in cellular processes like metabolism, apoptosis, and proliferation [3] [5] [6].

- Cancer Research: Its primary application is in evaluating the therapeutic potential of Akt inhibition in various cancer models, both as a single agent and in combination with other therapies like Rapamycin [1] [2].

- Tool for Selectivity Studies: Due to its high selectivity profile, it has been used in molecular dynamics simulations to understand the structural basis for selective inhibition of PKBα over other kinases like PKA [3].

References

- 1. This compound – Xcess Biosciences [xcessbio.com]

- 2. This compound (AKT protein kinase inhibitor) | Akt Inhibitor | MedChemExpress [medchemexpress.com]

- 3. CAS 1004990-28-6 this compound - BOC Sciences [bocsci.com]

- 4. Akt/PKB signaling pathway [en.wikipedia.org]

- 5. PI3K / Akt Signaling [cellsignal.com]

- 6. AKT/PKB Signaling: Navigating the Network - PMC [pmc.ncbi.nlm.nih.gov]

PF-AKT400 Technical Specifications

The table below summarizes the core technical data for PF-AKT400, an ATP-competitive Akt inhibitor [1] [2].

| Property | Details |

|---|---|

| CAS Number | 1004990-28-6 [1] [2] |

| Molecular Formula | C₂₀H₂₂F₂N₆O [1] [2] |

| Molecular Weight | 400.43 g/mol [1] [2] |

| Purity | ≥ 98% (by HPLC) [1] [2] |

| Short-Term Storage | 0°C (for 3 years as a powder) [1] |

| Long-Term Storage | -20°C (for 3 years as a powder) [1] [2] |

| Solubility | ≥ 100 mg/mL in DMSO (hygroscopic) [1] |

| In Solvent (Stock Solution) | -80°C for 2 years; -20°C for 1 year [1] |

Handling and Experimental Preparation

Based on the available data, here are the recommended handling and preparation procedures:

- Solvent and Stock Solutions: this compound is highly soluble in DMSO and can be prepared as a concentrated stock solution (e.g., 100 mM) [1].

- Solution Stability: Aliquot and store stock solutions at -80°C for 2 years or -20°C for 1 year to prevent loss of activity from repeated freeze-thaw cycles [1].

- In Vivo Dosing: For animal studies, this compound is typically administered orally. In PC3 prostate carcinoma xenograft models, doses of 75-100 mg/kg, twice daily, showed significant tumor growth inhibition [1].

Research Context of Akt Inhibition

This compound is a broadly selective, potent, ATP-competitive inhibitor of Akt (PKBα), with an IC₅₀ of 0.5 nM and over 900-fold selectivity for Akt over PKA [1]. The PI3K/Akt signaling pathway is a central research focus.

- Pathway Role: The PI3K/Akt pathway is crucial in regulating oxidative stress and apoptosis [3] [4]. Akt activation phosphorylates and activates Nrf2, a key transcription factor for antioxidant response [3] [4].

- Experimental Use of Inhibitors: Researchers commonly use inhibitors like this compound, LY294002 (PI3K inhibitor), and ML385 (Nrf2 inhibitor) to probe this pathway's function and validate mechanisms of protective substances [3] [4].

The following diagram illustrates the signaling pathway involving Akt and the points of inhibition for these research tools:

This diagram shows the PI3K/Akt/Nrf2 signaling axis and where common research inhibitors act. Using this compound and other inhibitors helps confirm the role of this pathway in cellular responses to oxidative stress [3] [4].

References

Core Mechanism of Action and Key Characteristics

PF-AKT400 functions as a potent, ATP-competitive Akt inhibitor [1]. It binds to the kinase domain of Akt, preventing it from phosphorylating its downstream substrates. The table below summarizes its key characteristics:

| Characteristic | Description |

|---|---|

| Primary Target | AKT (Protein Kinase B, PKB), specifically PKBα (Akt1) [1] |

| Mechanism | ATP-competitive inhibitor [1] |

| Selectivity | ∼900-fold greater selectivity for PKBα over PKA [1] |

| Reported IC₅₀ for PKBα | 0.5 nM (cell-free assay) [1] |

| Cellular IC₅₀ (p-GSK-3α) | 310 nM (in U-87MG human glioblastoma cells) [1] |

Summary of Experimental and Preclinical Data

The following table consolidates key quantitative data from cellular and in vivo studies:

| Data Type | Experimental Context | Value / Outcome | Description |

|---|---|---|---|

| Cellular Activity (EC₅₀/IC₅₀) | U-87MG cells / p-GSK-3α inhibition [1] | IC₅₀ = 310 nM | Inhibition of Akt1-mediated phosphorylation |

| Cellular Activity (EC₅₀) | Cellular assay / p-S6 reduction [1] | EC₅₀ = 110 nM | Reduction of S6 phosphorylation, a downstream marker |

| Cellular Activity (EC₅₀) | Cellular assay / Akt hyperphosphorylation [1] | EC₅₀ = 216 nM | Increase in Akt phosphorylation (a common feedback mechanism) |

| *In Vivo* Efficacy (TGI) | PC3 xenograft / 100 mg/kg b.i.d., 10 days [1] | 75% TGI | Tumor Growth Inhibition |

| *In Vivo* Efficacy (TGI) | Colo205 xenograft / 150 mg/kg b.i.d., 10 days [1] | 60% TGI | Tumor Growth Inhibition |

| *In Vivo* Efficacy (TGI) | PC3 xenograft / Combo with Rapamycin [1] | 98% TGI | Tumor Growth Inhibition with combination therapy |

Experimental Protocols

In Vitro Cellular Activity Assay

This protocol measures the inhibition of Akt-mediated GSK3α phosphorylation in U-87MG cells [1].

- 1. Cell Line: Human glioblastoma U-87MG (ATCC).

- 2. Compound Treatment: Cells are treated with this compound for 1 hour.

- 3. Cell Lysis and Analysis: After treatment, cells are lysed. The level of phosphorylated GSK3α is quantified using an ELISA.

- 4. Data Calculation: The IC₅₀ value (the concentration that gives half-maximal inhibition) is calculated from the dose-response data. For this compound, this was reported to be 310 nM [1].

In Vivo Efficacy Protocol

This describes a typical xenograft study to evaluate tumor growth inhibition [1].

- 1. Animal Model: Immunocompromised mice implanted with human cancer cells (e.g., PC3 prostate carcinoma or Colo205 colorectal carcinoma).

- 2. Dosing Regimen: this compound is administered orally (per os, or p.o.), typically twice a day (b.i.d.), for a set period (e.g., 10 days). Common dose levels are 25, 75, and 100 mg/kg [1].

- 3. Efficacy Endpoint: Tumor volumes are measured regularly. Tumor Growth Inhibition (TGI) is calculated as the percentage reduction in tumor growth compared to the vehicle control group.

- 4. Pharmacodynamic (PD) Analysis: To confirm target engagement, tumor samples can be collected at various time points post-dose. Detergent-soluble extracts are prepared and analyzed by immunoblotting for downstream markers like phosphorylated S6 and total or phosphorylated Akt [1].

AKT Signaling Pathway and this compound Inhibition

To understand this compound's action, it's crucial to know the pathway it disrupts. The PI3K-Akt pathway is a major signal transduction cascade that promotes cell survival, growth, and proliferation [2]. The diagram below illustrates this pathway and the inhibitory action of this compound.

The PI3K-AKT signaling pathway and its inhibition by this compound. The inhibitor directly blocks the activity of activated Akt, preventing its pro-survival signals.

Research Implications and Context

- Therapeutic Rationale: The PI3K-Akt pathway is frequently hyperactivated in human cancers [2] [3]. By inhibiting a central node in this pathway, this compound can counteract the excessive survival and growth signals in tumor cells, leading to apoptosis and tumor growth inhibition [1].

- Synergistic Potential: Research indicates that this compound can work synergistically with other agents. For example, in a PC3 prostate carcinoma model, the combination of this compound with the mTOR inhibitor Rapamycin resulted in a dramatic 98% tumor growth inhibition, far exceeding the effects of either agent alone [1]. This highlights a promising strategy for combination therapies.

References

PF-AKT400 Profile and Quantitative Data

The table below summarizes the core characteristics of PF-AKT400:

| Property | Description |

|---|---|

| Chemical Name | This compound (Synonyms: AKT protein kinase inhibitor) [1] |

| Molecular Formula | C₂₀H₂₂F₂N₆O [1] [2] |

| Molecular Weight | 400.43 g/mol [1] [2] |

| CAS Number | 1004990-28-6 [1] [2] |

| Mechanism of Action | Broadly selective, potent, ATP-competitive Akt inhibitor [1] |

| Primary Target | Akt (Protein Kinase B, PKB) [2] |

This table presents the key quantitative biological and in vivo efficacy data for this compound:

| Data Category | Parameter | Value | Description / Context |

|---|---|---|---|

| In Vitro Activity | PKBα (Akt1) IC₅₀ | 0.5 nM | Potent inhibition of the primary isoform [1]. |

| PKA Selectivity | 450 nM (IC₅₀) | Demonstrates ~900-fold selectivity for Akt1 over PKA [1]. | |

| Cellular IC₅₀ (U-87MG) | 0.31 µM | Inhibition of Akt1-mediated GSK3alpha phosphorylation in human U87 cells [1]. | |

| Phospho-S6 Reduction (EC₅₀) | 110 nM | Estimated free concentration for phospho-S6 reduction in cellular assays [1]. | |

| Akt Hyperphosphorylation (EC₅₀) | 216 nM | Estimated free concentration for Akt hyperphosphorylation [1]. | |

| In Vivo Efficacy | PC3 Xenograft (TGI) | 75% | Tumor Growth Inhibition at 100 mg/kg (b.i.d., 10 days) [1]. |

| Colo205 Xenograft (TGI) | 60% | Tumor Growth Inhibition at 150 mg/kg (b.i.d., 10 days) [1]. | |

| PC3 Combo with Rapamycin (TGI) | 98% | Superior efficacy in combination therapy (75 mg/kg this compound + 10 mg/kg Rapamycin) [1]. |

Experimental Protocols

Based on the literature, here are methodologies relevant to the evaluation of this compound.

- Akt Kinase Inhibition Assay: The inhibitory effect on Akt kinase activity can be assessed using a commercial kit like the EKS-400A (Enzo Life Sciences). Typically, compounds are tested at a set concentration (e.g., 100 µM), and the residual kinase activity is measured. IC₅₀ values are determined from dose-response curves [3].

- Cellular Target Engagement (ELISA): To measure a compound's effect on pathway signaling in cells, you can use an ELISA. For example, after treating cells (like U-87MG) with the inhibitor for a specified time (e.g., 1 hour), you can quantify the levels of phospho-GSK3α as a readout of Akt activity inhibition [1].

- In Vivo Efficacy Studies (Xenograft Models)

- Model Setup: Immunocompromised mice are implanted with human cancer cells (e.g., PC3 prostate carcinoma, Colo205 colorectal carcinoma) to form tumors [1].

- Dosing Regimen: The inhibitor (e.g., this compound) is typically administered orally, often twice daily (b.i.d.), for a set duration (e.g., 10 days) [1].

- Efficacy Endpoint: Tumor Growth Inhibition (TGI) is calculated by comparing the tumor volumes in the treated group versus the control group [1].

- Pharmacodynamic (PD) Analysis: Tumor and plasma samples are collected at various time points post-dosing. Immunoblot analysis (Western blot) of tumor lysates can then be used to evaluate biomarker modulation, such as reduction in phospho-S6 and hyperphosphorylation of Akt [1].

Akt Signaling Pathway and Inhibitor Discovery

This compound functions within the PI3K/Akt signaling pathway, which is crucial for cell survival, growth, and proliferation [4] [5]. The diagram below illustrates this pathway and the inhibitor's role.

Diagram of the PI3K/Akt pathway and this compound inhibition.

The discovery of modern Akt inhibitors like this compound often involves sophisticated methods like structure-based virtual screening [3]. This computational approach uses the 3D structure of the Akt kinase to rapidly screen large chemical databases for potential hit compounds that fit well into the ATP-binding site. Promising candidates are then selected for experimental validation in kinase inhibition and cellular cytotoxicity assays [3]. The workflow is summarized below.

Workflow for structure-based discovery of Akt inhibitors.

Research Context and Further Development

- Place in Drug Discovery: this compound was identified during the optimization of a pyrrolopyrimidine series of inhibitors discovered via HTS and structure-based design [6] [7]. It represents an evolution from earlier leads, offering significantly enhanced selectivity for Akt [1].

- Clinical Relatives: The development of Akt inhibitors has progressed significantly, with compounds like Capivasertib (AZD5363) advancing to clinical use and FDA approval (2023) for certain breast cancers, validating Akt as a therapeutic target [7].

References

- 1. This compound (AKT protein kinase inhibitor) [medchemexpress.com]

- 2. Compound this compound [chemdiv.com]

- 3. Discovery of Akt Kinase Inhibitors through Structure-Based ... [pmc.ncbi.nlm.nih.gov]

- 4. Akt/PKB signaling pathway [en.wikipedia.org]

- 5. PI3K / Akt Signaling [cellsignal.com]

- 6. Discovery of pyrrolopyrimidine inhibitors of Akt [pubmed.ncbi.nlm.nih.gov]

- 7. The evolution of small-molecule Akt inhibitors from hit to ... [sciencedirect.com]

Quantitative Data Summary for PF-AKT400

The table below summarizes the key biochemical and cellular data for PF-AKT400:

| Parameter | Description | Value |

|---|---|---|

| PKBα / Akt1 (IC₅₀) | Biochemical inhibition of purified PKBα/Akt1 enzyme [1]. | 0.5 nM |

| PKA (IC₅₀) | Biochemical inhibition of purified PKA enzyme, showing high selectivity [1]. | 450 nM |

| Selectivity (PKBα vs. PKA) | Fold-selectivity calculated from IC₅₀ values [1]. | 900-fold |

| Cellular Activity (IC₅₀) | Inhibition of AKT1-mediated GSK3α phosphorylation in human U-87 MG cells (after 1 hr by ELISA) [1]. | 0.31 µM (310 nM) |

Experimental Protocols for Key Assays

The data for this compound were generated using standard biochemical and cellular assays in the field of kinase inhibitor research.

- Biochemical Kinase Assay (IC₅₀ Determination): This protocol measures the direct inhibition of the kinase enzyme's activity in a cell-free system. The assay determines a compound's ability to compete with ATP for binding to the kinase's active site, resulting in the IC50 values for PKBα (0.5 nM) and PKA (450 nM) [1].

- Cellular Target Engagement (p-GSK-3α ELISA): This experiment validates that this compound can inhibit its intended target within a living cell.

- Cell Line: Human glioblastoma U-87 MG cells [1].

- Methodology: Cells are treated with this compound for one hour. Subsequently, cell lysates are prepared and analyzed using an ELISA to quantify the phosphorylation levels of GSK-3α, a direct downstream substrate of Akt. A decrease in phosphorylation indicates successful Akt pathway inhibition [1].

- Outcome: This protocol yielded a cellular IC50 of 310 nM [1].

Biological Context of PKBα/Akt

This compound inhibits PKBα (Akt1), a central node in the PI3K/Akt/mTOR signaling pathway, which regulates cell growth, survival, and metabolism [2] [3].

Diagram of the PI3K/Akt/mTOR pathway and this compound inhibition. This compound directly targets Akt in the signaling cascade that promotes cell growth and survival [2] [3].

Therapeutic Implications in Cancer

The PI3K/Akt/mTOR pathway is frequently hyperactivated in breast cancer and other malignancies, making it a prime therapeutic target [2]. Inhibitors like this compound are investigated to counteract this dysregulation and suppress tumor growth.

- Role in Breast Cancer: Up to 40% of breast cancers exhibit alterations activating this pathway, including PIK3CA mutations and PTEN loss [2].

- Distinct Isoform Functions: The three Akt isoforms (Akt1/PKBα, Akt2/PKBβ, Akt3/PKBγ) play different roles in cancer. Akt1 is often associated with primary tumor proliferation, while Akt2 is linked to invasiveness and metastasis [2].

References

Quantitative Data for PF-AKT400

The following table consolidates the key biochemical data available for PF-AKT400 from multiple commercial and chemical databases [1] [2] [3].

| Target | Reported IC₅₀ Value | Selectivity (vs. PKA) |

|---|---|---|

| PKBα (Akt1) | 0.5 nM | 900-fold |

| PKA | 450 nM | - |

Experimental Protocol for Kinase Assay

The search results include a description of the experimental method used to determine the IC₅₀ values for this compound, as found in the scientific literature [3].

- Assay Type: Fluorescence Polarization (IMAP assay).

- Procedure:

- Incubation: this compound (diluted in DMSO) is mixed with a reaction buffer.

- Reaction Start: The compound/buffer mixture is combined with a solution containing ATP and a fluorescent-labeled peptide substrate (Tamra-labeled Crosstide), followed by the addition of the Akt1 enzyme.

- Incubation: The reaction is allowed to proceed for 90 minutes.

- Detection: IMAP binding beads are added, which bind to the phosphorylated peptide product. The fluorescence polarization is then measured (excitation: 544 nm; emission: 615 nm).

- Data Analysis: The IC₅₀ values are calculated as the geometric mean of at least two separate determinations.

- Note on Enzyme: The assay was performed using a truncated Akt1 protein (lacking the pleckstrin homology domain), which was pre-phosphorylated at Thr308. The source indicates that using full-length Akt1 provided similar results [3].

Akt Signaling Pathway Diagram

The diagram below illustrates the core PI3K-Akt signaling pathway, which is the target of this compound. The inhibitor acts at the central node of this pathway [4] [5].

Diagram 1: The PI3K-Akt signaling pathway and the inhibition point of this compound.

Key Insights on Selectivity and Research Use

- Mechanism of Action: As an ATP-competitive inhibitor, this compound directly binds to the ATP-binding site of Akt, preventing the kinase from transferring phosphate groups to its target proteins [1] [2] [3].

- High Selectivity: The 900-fold selectivity for Akt over PKA is a key feature, suggesting that this compound has a reduced risk of off-target effects against this particular kinase in experimental settings, which is valuable for mechanistic studies [3].

- Research Grade: It is important to note that this compound, like the products in the search results, is marked "For research use only" and is not intended for diagnostic or therapeutic applications in humans [1] [2].

References

Selectivity Profile and Quantitative Data

PF-AKT400 is characterized as a broadly selective, potent, ATP-competitive inhibitor of Akt. Its key differentiator is its exceptional selectivity for the PKBα (Akt1) isoform over the closely related kinase PKA [1] [2].

The table below summarizes the primary biochemical selectivity data:

| Target Kinase | IC₅₀ Value | Selectivity (fold vs. PKA) |

|---|---|---|

| PKBα (Akt1) | 0.5 nM [1] [2] | 900-fold [1] [2] |

| PKA | 450 nM [1] [2] | - |

Experimental Protocols & Data

The characterization of this compound extends from biochemical assays to in vivo models, providing a comprehensive profile for researchers.

Biochemical and Cellular Assays

- Biochemical Kinase Assay (IC₅₀ Determination): The inhibitory activity (IC₅₀) of this compound against purified Akt (PKBα) and PKA enzymes was determined using standard ATP-competitive kinase assays [1] [2]. These experiments measure the compound's ability to block the phosphorylation of a substrate by the kinase.

- Cellular Target Engagement (p-GSK-3α ELISA): In human U-87 MG glioblastoma cells, the cellular potency of this compound was confirmed by measuring its inhibition of Akt1-mediated phosphorylation of glycogen synthase kinase-3 alpha (GSK-3α). The reported IC₅₀ value in this assay is 0.31 µM (310 nM) [2].

In Vivo Efficacy and PK/PD Studies

This compound has been evaluated in several mouse xenograft models to assess its antitumor efficacy and pharmacodynamics (PD) [2].

- Prostate Cancer (PC3) Model: Oral administration of this compound at 100 mg/kg twice daily (b.i.d.) for 10 days resulted in 75% Tumor Growth Inhibition (TGI) [2].

- Colorectal Carcinoma (Colo205) Model: A dose of 150 mg/kg b.i.d. for 10 days produced 60% TGI [2].

- Pharmacokinetic/Pharmacodynamic (PK/PD) Relationship: Analysis of tumor and plasma samples from PC3 xenograft studies showed that oral administration of this compound led to a rapid reduction in phosphorylation of the downstream marker S6 and hyperphosphorylation of Akt itself. The peak PD responses were observed between 1 to 4 hours post-dose, correlating with peak plasma drug concentrations [2].

In vivo PK/PD workflow for this compound

The Akt Signaling Pathway as a Therapeutic Target

The Akt/PKB signaling pathway is a critical regulator of cell survival, growth, proliferation, and metabolism [3] [4]. It is initiated by growth factors binding to receptors, leading to PI3K activation and generation of PIP3, which recruits Akt to the membrane [3]. Akt is then fully activated via phosphorylation by PDK1 and mTORC2 [4]. This pathway is frequently dysregulated in cancer, making it a prime target for inhibitors like this compound [4] [5].

Akt signaling pathway and this compound inhibition mechanism

Drug Development Context

This compound exemplifies the application of clinical pharmacology in drug development, which involves understanding a drug's actions and behaviors in humans to achieve safe and effective therapeutic outcomes [6]. Key activities in this discipline that are relevant to characterizing a compound like this compound include:

- Pharmacokinetics (PK): Studying the drug's absorption, distribution, metabolism, and excretion (ADME) [6].

- Pharmacodynamics (PD): Understanding the biochemical and physiological effects of the drug, such as the modulation of p-GSK-3α and p-S6 levels [2] [6].

- Model-Informed Drug Development (MIDD): Using modeling and simulation to predict outcomes, optimize doses, and inform clinical trial designs [6].

Key Takeaways for Researchers

- High Selectivity: The ~900-fold selectivity for Akt over PKA suggests a potential for a reduced off-target effect profile [1] [2].

- Robust Cellular & In Vivo Activity: this compound demonstrates potent activity in cellular models and significant tumor growth inhibition in multiple xenograft models [2].

- Rational Combination Potential: The strong synergy observed with Rapamycin in a PC3 model highlights the potential of this compound for rational combination therapies [2].

References

- 1. This compound | Akt inhibitor [adooq.com]

- 2. This compound (AKT protein kinase inhibitor) [medchemexpress.com]

- 3. Akt/PKB signaling pathway [en.wikipedia.org]

- 4. PI3K / Akt Signaling [cellsignal.com]

- 5. The Akt signaling pathway: An emerging therapeutic target in ... [pmc.ncbi.nlm.nih.gov]

- 6. What is Clinical Pharmacology in Drug Development? [allucent.com]

Quantitative Biological Activity Profile of PF-AKT400

The table below summarizes the key quantitative data for PF-AKT400:

| Category | Parameter | Value | Details / Context |

|---|---|---|---|

| Potency & Selectivity | PKBα (Akt1) IC₅₀ | 0.5 nM | Primary target [1] [2] [3] |

| PKA Selectivity | 900-fold | IC₅₀ of 450 nM for PKA [1] [2] [3] | |

| Cellular Activity | p-GSK-3α IC₅₀ | 310 nM | U87 cells [2] |

| p-S6 Reduction IC₅₀ | 110 nM | [2] | |

| Akt Hyperphosphorylation EC₅₀ | 216 nM | [2] | |

| In Vivo Efficacy (Mouse Xenograft) | PC3 Prostate Carcinoma TGI | 75% | 100 mg/kg, b.i.d., 10 days [2] |

| Colo205 Colorectal Carcinoma TGI | 60% | 150 mg/kg, b.i.d., 10 days [2] | |

| PC3 (with Rapamycin) TGI | 98% | This compound (75 mg/kg b.i.d.) + Rapamycin (10 mg/kg i.p.) [2] |

Experimental Protocols for Key Assays

Here are the methodologies for critical experiments used to characterize this compound.

In Vitro Kinase Assay (IMAP Type)

This protocol is used for determining IC₅₀ values against purified Akt kinase [2].

- Principle: A fluorescence polarization (FP) assay that detects phosphorylation of a peptide substrate.

- Procedure:

- Compound Dilution: Dilute this compound in DMSO and mix with reaction buffer (10 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA, 0.01% Triton-X100, 1 mM DTT).

- Reaction Setup: Combine the compound/buffer mixture with a solution containing ATP (4 μM) and a fluorescent-labeled Crosstide peptide (40 nM, Tamara-labeled GRPRTSSFAEG).

- Kinase Addition: Initiate the reaction by adding the Akt1 enzyme (lacking the PH domain, pre-phosphorylated at Thr308).

- Incubation & Detection: Incubate the reaction for 90 minutes. Stop the reaction by adding IMAP binding beads. The binding of the phosphorylated peptide to the beads increases its molecular size, changing the FP value, which is measured (Ex: 544 nm, Em: 615 nm).

In Vivo Efficacy and PK/PD Study

This protocol describes how antitumor efficacy and pharmacodynamic (PD) responses are measured [2].

- Animal Model: Male SCID/Beige mice bearing subcutaneous PC3 prostate carcinoma xenografts.

- Dosing: Once tumors reach approximately 300 mm³, administer this compound formulated in 0.5% methylcellulose vehicle orally.

- Sample Collection: Collect plasma and tumor samples from three mice per dose group at various time points after administration.

- PD Analysis: Prepare detergent-soluble lysates from tumors. Analyze the levels of phosphorylated S6 (a downstream marker of pathway inhibition) and phosphorylated Akt (a marker of pathway feedback) by immunoblotting.

- PK Analysis: Measure plasma drug concentrations over time to establish a pharmacokinetic (PK) profile and model the relationship with the PD response.

The PI3K/AKT Signaling Pathway and this compound's Role

The following diagram illustrates the signaling pathway that this compound inhibits, highlighting its specific target.

This compound is an ATP-competitive inhibitor that directly blocks the activation and function of Akt, a central kinase in the pro-survival PI3K/AKT signaling pathway [1] [4] [5].

Therapeutic Context and Significance

- Cancer Relevance: The PI3K/AKT pathway is one of the most frequently dysregulated pathways in human cancers, promoting cell survival, proliferation, and metabolism [4] [5]. Its hyperactivation is linked to therapy resistance, making it a prime target for inhibitors like this compound [6].

- Combination Potential: The 98% tumor growth inhibition observed in a PC3 xenograft model when this compound was combined with Rapamycin suggests that co-targeting Akt and mTOR can produce synergistic effects, providing a strong rationale for combination therapy strategies in cancer treatment [2].

References

- 1. - PF (AKT protein kinase inhibitor) AKT 400 [abmole.com]

- 2. - PF | CAS#:1004990-28-6 | Chemsrc AKT 400 [chemsrc.com]

- 3. - PF , MedChemExpress 5 mg | Buy Online | Medchem Express AKT 400 [fishersci.co.uk]

- 4. Akt/PKB signaling pathway [en.wikipedia.org]

- 5. Important Roles of PI3K/AKT Signaling Pathway and ... [pmc.ncbi.nlm.nih.gov]

- 6. Role of the PI3K/AKT signaling pathway in the cellular ... [nature.com]

Comprehensive Technical Guide to PF-AKT400: Akt Inhibitor for Cancer Research

Introduction to PF-AKT400

This compound is a potent, selective, and ATP-competitive inhibitor of the Akt protein kinase (also known as Protein Kinase B), which plays a critical role in cell survival and proliferation pathways. This small molecule inhibitor exhibits remarkable selectivity, demonstrating approximately 900-fold greater potency for PKBα (Akt1) compared to PKA, making it a valuable research tool for investigating the PI3K/Akt signaling pathway in cancer biology and other diseases [1] [2]. The compound is widely used in preclinical research to study Akt-dependent cellular processes and has potential applications in drug discovery programs targeting hyperactive Akt signaling in various cancers.

The chemical structure of this compound (C₂₀H₂₂F₂N₆O) contains fluorinated aromatic systems and multiple hydrogen bond donors and acceptors that contribute to its kinase binding properties [1]. With a molecular weight of 400.43 g/mol, this white to off-white solid compound has demonstrated high solubility in DMSO (≥100 mg/mL), making it suitable for in vitro cellular assays and biochemical studies [1] [2].

Chemical and Physical Properties

Basic Chemical Specifications

Table 1: Chemical and physical properties of this compound

| Property | Specification | Source |

|---|---|---|

| CAS Number | 1004990-28-6 | [1] [2] [3] |

| Molecular Formula | C₂₀H₂₂F₂N₆O | [1] [2] [3] |

| Molecular Weight | 400.43 g/mol | [1] [2] [3] |

| Purity Grade | Research Grade | [1] |

| Physical Form | Solid | [1] |

| Color | White | [1] |

| SMILES | NC@@(CNC(C2=CC=C(F)C=C2F)=O)CN1C3=C4C(NC=C4CC)=NC=N3 | [1] |

Solubility and Storage Specifications

Table 2: Solubility profile and storage conditions

| Parameter | Specification | Source |

|---|---|---|

| DMSO Solubility | ≥100 mg/mL (249.73 mM) | [1] [2] |

| Powder Storage | -20°C for 3 years; 4°C for 2 years | [2] |

| Solution Storage | -80°C for 6 months; -20°C for 1 month | [2] |

| Stability in Solution | Recommended for immediate use after preparation | [3] |

Biological Activity and Selectivity Profile

Mechanism of Action

This compound functions as an ATP-competitive inhibitor that binds directly to the ATP-binding pocket of Akt kinases, effectively blocking their catalytic activity [1] [2] [3]. This mechanism prevents Akt-mediated phosphorylation of downstream substrates involved in critical cellular processes including apoptosis suppression, metabolic regulation, and cell proliferation. The compound's broad selectivity across Akt isoforms while maintaining significant discrimination against closely related kinases like PKA makes it particularly valuable for dissecting specific Akt functions in complex cellular environments.

Inhibitory Potency and Selectivity

Table 3: Kinase inhibition profile of this compound

| Kinase Target | IC₅₀ Value | Fold Selectivity (vs. PKA) | Source |

|---|---|---|---|

| PKBα (Akt1) | 0.5 nM | 900-fold | [1] [2] [3] |

| PKA | 450 nM | Reference | [1] [2] [3] |

The exceptional selectivity profile (900-fold for PKBα over PKA) highlighted in Table 3 demonstrates this compound's specificity within the AGC kinase family [1] [2]. This high degree of selectivity reduces the likelihood of off-target effects in cellular models, providing greater confidence in experimental results when investigating Akt-specific signaling pathways. The sub-nanomolar potency against Akt1 suggests the compound is suitable for cellular assays where complete pathway inhibition is required.

Supplier and Pricing Information

Available Quantities and Pricing

Table 4: Product specifications and availability from suppliers

| Supplier | Catalog Number | Available Quantities | Purity | Source |

|---|---|---|---|---|

| Fisher Scientific | 16476807 | 5 mg, 10 mg, 50 mg, 100 mg | 98.0% | [1] |

| TargetMol | T5508 | 1 mg, 5 mg, 10 mg, 25 mg, 50 mg, 100 mg | 98.21% | [3] |

| AbMole | M27611 | Not specified | ≥99.0% | [2] |

Table 5: Pricing information for this compound

| Supplier | Quantity | Price | Availability | Source |

|---|---|---|---|---|

| TargetMol | 1 mg | $96 | Backorder | [3] |

| TargetMol | 5 mg | $239 | Backorder | [3] |

| TargetMol | 10 mg | $343 | Backorder | [3] |

| TargetMol | 25 mg | $579 | Backorder | [3] |

| TargetMol | 50 mg | $829 | Backorder | [3] |

| TargetMol | 100 mg | $1,150 | Backorder | [3] |

Supplier Comparison and Notes

All suppliers explicitly state that this compound is for research use only and not intended for human diagnostic or therapeutic applications [1] [2] [3]. Researchers should note that TargetMol offers the widest range of quantity options but consistently lists the product as available through backorder only, which may impact project timelines [3]. AbMole provides the highest purity specification (≥99.0%) but requires direct inquiry for pricing and availability information [2]. For urgent research needs, Fisher Scientific may represent a more reliable sourcing option, though comprehensive pricing data is not provided in the available search results [1].

Experimental Protocols

Stock Solution Preparation and Storage

Protocol 1: Preparation of Stock Solutions for In Vitro Studies

- Step 1: Allow the this compound vial to reach room temperature before opening to prevent condensation [2].

- Step 2: Prepare a sterile DMSO solution at a concentration of 10-50 mM (e.g., 25 mg/mL for a 62.4 mM stock solution based on MW 400.43 g/mol) [1] [3].

- Step 3: Vortex the solution for 1-2 minutes and sonicate if necessary to ensure complete dissolution [3].

- Step 4: Aliquot the stock solution into sterile, tightly sealed vials to prevent repeated freeze-thaw cycles and DMSO absorption of moisture [2].

- Step 5: Store aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term use (up to 1 month) [2] [3].

Critical Note: DMSO stock solutions should be used immediately for cellular experiments after dilution into aqueous buffers or media. Final DMSO concentrations in cell culture should typically not exceed 0.1% to maintain cell viability and prevent solvent-related artifacts [3].

In Vivo Formulation Protocol

Protocol 2: Preparation for Animal Administration

- Step 1: Prepare a working formulation at 3.3 mg/mL (8.24 mM) using the following composition [3]:

- 10% DMSO

- 40% PEG300

- 5% Tween 80

- 45% Saline

- Step 2: Add solvents sequentially in the order listed, ensuring clarification before adding the next component [3].

- Step 3: Apply gentle heating (≤40°C) and sonication if necessary to achieve complete dissolution [3].

- Step 4: Sterilize the solution using a 0.22μm filter if required for the administration route.

- Step 5: Administer immediately after preparation, as stability in solution is limited [3].

Experimental workflow for this compound preparation

Research Applications and Signaling Pathway

Akt Signaling Pathway Context

The Akt signaling pathway represents a crucial intracellular cascade that regulates essential cellular processes including survival, proliferation, metabolism, and angiogenesis. This compound targets the central kinases in this pathway, which are frequently hyperactivated in human cancers through various mechanisms such as PTEN mutations, PI3K amplifications, or growth factor receptor overexpression.

Akt signaling pathway and this compound inhibition mechanism

Experimental Considerations

When designing experiments with this compound, researchers should consider several critical factors:

- Cellular context: Akt dependency varies across cell lines; preliminary dose-response experiments (typically 1 nM-10 μM range) are recommended to establish appropriate concentrations for specific models [1] [2].

- Treatment duration: Time-course experiments should be performed to distinguish acute from chronic Akt inhibition effects.

- Combination therapies: this compound may synergize with other targeted agents, particularly those targeting upstream or parallel survival pathways.

- Biomarker monitoring: Include assessment of phosphorylated Akt substrates (e.g., GSK-3β, FOXO proteins) to confirm target engagement and pathway inhibition.

Conclusion

This compound represents a valuable research tool for investigating Akt-dependent cellular processes and validating Akt as a therapeutic target in cancer and other diseases. Its well-characterized selectivity profile and potent inhibitory activity make it suitable for both biochemical and cellular studies. Researchers should follow recommended storage and handling procedures to maintain compound stability and ensure experimental reproducibility. When used appropriately, this compound can provide critical insights into PI3K/Akt pathway biology and contribute to the development of novel therapeutic strategies for targeting this important signaling cascade in human diseases.

References and Supplier Information

For comprehensive technical specifications, researchers are directed to consult the following suppliers:

- Fisher Scientific: Product Code 16476807 (Various quantities available) [1]

- AbMole: Catalog Number M27611 (Purity ≥99.0%) [2]

- TargetMol: Catalog No. T5508 (Multiple pricing options) [3]

References

Technical Specifications of PF-AKT400

The table below summarizes the core technical data available for PF-AKT400 from a commercial supplier's documentation [1].

| Property | Specification / Value |

|---|---|

| Catalog Number | HY-10721 [1] |

| Purity | 98.0% [1] |

| CAS Number | 1004990-28-6 [1] |

| Molecular Formula | C20H22F2N6O [1] |

| Molecular Weight | 400.43 g/mol [1] |

| Primary Target & IC50 | PKBα/Akt1, IC50 = 0.5 nM [1] |

| Selectivity (vs. PKA) | ~900-fold greater (PKA IC50 = 450 nM) [1] |

| Cellular Activity (U-87MG) | IC50 = 0.31 µM (inhibition of AKT1-mediated GSK3α phosphorylation) [1] |

Biological Context & Experimental Data

This compound is a potent, ATP-competitive inhibitor of Akt (Protein Kinase B), a serine/threonine kinase that is a central node in the PI3K-Akt signaling pathway [2] [3] [4]. This pathway is crucial for regulating cell survival, growth, proliferation, and metabolism, and its dysregulation is a common feature in many cancers [2] [5] [3].

To help visualize the pathway that this compound inhibits, the following diagram outlines the core Akt signaling network:

The PI3K-Akt signaling pathway and its key outputs. This compound acts as a direct Akt inhibitor [2] [3] [4].

In Vitro and In Vivo Efficacy

Beyond its high binding affinity, this compound has demonstrated functional efficacy in cellular and animal models [1].

| Model/Assay | Finding / Outcome |

|---|---|

| In Vitro (U-87MG cells) | Inhibition of Akt1-mediated phosphorylation of its downstream substrate, GSK3α [1]. |

| In Vivo (PC3 Xenograft) | 75% tumor growth inhibition (TGI) after 10 days at 100 mg/kg (bid) [1]. |

| In Vivo (Colo205 Xenograft) | 60% TGI after 10 days at 150 mg/kg (bid) [1]. |

| In Vivo (PC3 Xenograft Combo) | 98% TGI in combination with Rapamycin, compared to 56-66% as single agents [1]. |

Available data indicates that oral administration of this compound leads to dose-dependent pharmacodynamic responses in tumors, including reduction of S6 phosphorylation and hyperphosphorylation of Akt, correlating with tumor growth inhibition [1].

Guidance for Researchers

Based on the information available, here are paths to acquire more in-depth data:

- Contact the Supplier Directly: For specific batch certificates of analysis detailing the purity assessment method (e.g., HPLC), solubilized stability data, or custom synthesis inquiries, the most efficient path is to contact MedChemExpress (MCE) directly [1].

- Consult the Primary Literature: The reference to

[PMID: 20481595]is a key source for the original data [1]. I recommend retrieving and reviewing this primary research article for exhaustive experimental methodologies.

References

- 1. This compound (AKT protein kinase inhibitor) [medchemexpress.com]

- 2. Akt/PKB signaling pathway [en.wikipedia.org]

- 3. PI3K / Akt Signaling [cellsignal.com]

- 4. AKT/PKB Signaling: Navigating the Network - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Impact of Oxidative Stress and AKT Pathway on Cancer ... [pmc.ncbi.nlm.nih.gov]

PF-AKT400 physical form solid

PF-AKT400 Technical Summary

The table below consolidates the core chemical and biological data for this compound:

| Property | Description |

|---|---|

| IUPAC Name | Provided in SMILES notation in source [1] |

| Synonyms | AKT protein kinase inhibitor [1] |

| CAS Number | 1004990-28-6 [1] |

| Molecular Formula | C₂₀H₂₂F₂N₆O [1] |

| Molecular Weight | 400.43 g/mol [1] |

| Physical Form | Solid, white to off-white [1] |

| Purity | ≥ 98.0% [1] |

| Primary Target | Akt (Protein Kinase B, PKBα) [1] |

| IC₅₀ (PKBα) | 0.5 nM [1] |

| IC₅₀ (PKA) | 450 nM (900-fold selectivity over PKA) [1] |

| Solubility (DMSO) | ≥ 100 mg/mL (249.73 mM) [1] |

Biological Activity & Experimental Data

In Vitro Activity

This compound is a potent, ATP-competitive inhibitor of Akt. In cellular assays, it inhibited AKT1-mediated phosphorylation of GSK3alpha in human U-87 MG glioblastoma cells with an IC₅₀ of 0.31 μM [1].

In Vivo Efficacy

This compound has shown antitumor activity in mouse xenograft models [1]:

- In a PC3 prostate carcinoma model, it achieved 75% tumor growth inhibition (TGI) at a dose of 100 mg/kg (twice daily for 10 days).

- In a Colo205 colorectal carcinoma model, it produced 60% TGI at 150 mg/kg (twice daily for 10 days).

- A combination study in the PC3 model with Rapamycin (10 mg/kg) showed a synergistic effect, resulting in 98% TGI.

Akt/PKB Signaling Pathway and this compound Mechanism

This compound exerts its effects by inhibiting the Akt kinase within the PI3K-Akt signaling pathway, a crucial pathway for cell survival, growth, and proliferation [2]. The diagram below illustrates this pathway and the point of inhibition.

Diagram of the PI3K-Akt pathway and this compound inhibition. This compound is a potent ATP-competitive inhibitor that blocks the activity of Akt, a central kinase promoting cell survival and growth [1] [2].

References

Biological Background and Rationale

The PC3 cell line represents a highly aggressive and androgen-independent form of prostate cancer, sharing characteristics with prostatic small cell neuroendocrine carcinoma (SCNC), including the lack of androgen receptor (AR) and prostate-specific antigen (PSA) expression [1] [2]. This makes it an ideal model for studying advanced, treatment-resistant disease.

PF-AKT400 targets the PI3K/Akt signaling pathway, which is a central driver of cell survival, growth, and proliferation [3] [4]. This pathway is frequently dysregulated in human cancers, and its hyperactivation is often linked to therapy resistance [4]. Inhibiting Akt disrupts these pro-survival signals, leading to tumor growth inhibition.

Experimental Data and Analysis

The following table summarizes key quantitative findings from the PC3 xenograft study using this compound.

| Parameter | Result | Experimental Context |

|---|---|---|

| In Vitro IC₅₀ (PKBα) | 0.5 nM [5] | Enzymatic assay |

| In Vitro Selectivity | 900-fold (vs. PKA, IC₅₀ = 450 nM) [5] | Enzymatic assay |

| Cellular IC₅₀ | 310 nM [5] | Inhibition of Akt1-mediated GSK3α phosphorylation in U87 cells |

| In Vivo Efficacy (TGI) | 75% [5] | 100 mg/kg, b.i.d., 10 days, PC3 xenograft |

| In Vivo Efficacy (TGI) | 60% [5] | 150 mg/kg, b.i.d., 10 days, Colo205 xenograft |

| Combination TGI | 98% [5] | This compound (75 mg/kg b.i.d.) + Rapamycin (10 mg/kg), PC3 xenograft |

| Peak Plasma Tₘₐₓ | 0.5 hours [5] | Post oral administration (25-100 mg/kg) |

| Peak PD Response (p-Akt) | ~1 hour [5] | Post dose in PC3 tumors |

| Peak PD Response (p-S6) | ~2-4 hours [5] | Post dose in PC3 tumors |

Detailed Experimental Protocols

PC3 Xenograft Model Establishment [6]

- Cell Preparation: Maintain PC3 cells in exponential growth. Use trypsinization to harvest, then perform cell counting and viability assessment (e.g., >90% via trypan blue exclusion).

- Cell Suspension: Resuspend cells at a density of 1-2 x 10⁶ cells per 50 µL in an appropriate medium (e.g., DMEM) and mix with an equal volume of Cultrex or Matrigel.

- Animal and Inoculation: Use 11-12 week old immunocompromised mice (e.g., nu/nu or SCID). Inject 100 µL of the cell-Matrigel suspension subcutaneously into the hind leg flank.

- Tumor Monitoring: Measure tumors daily using digital calipers. Tumor volume is calculated as (length x width²)/2. Proceed with randomization when average tumor volume reaches 100-150 mm³.

This compound Dosing and Efficacy Study [5]

- Formulation: Prepare this compound in a suitable vehicle for oral gavage.

- Dosing Regimen: Administer this compound orally at 100 mg/kg, twice daily (b.i.d.), for 10 days. Include a vehicle control group.

- Efficacy Endpoint: Calculate percent Tumor Growth Inhibition (%TGI) by comparing the mean tumor volume in the treatment group to the control group at the end of the study.

- Pharmacodynamic Analysis: At designated time points post-dose, collect tumor samples. Use immunoblot analysis to detect levels of phosphorylated S6 (p-S6) and phosphorylated Akt (p-Akt) to confirm target engagement.

Combination Therapy Protocol [5]

- Combination Agent: Rapamycin (sirolimus).

- Dosing: Co-administer this compound at 75 mg/kg (b.i.d., oral) with Rapamycin at 10 mg/kg (intraperitoneal injection).

- Schedule: Treat for 10 days and monitor tumor volume as described above.

The logical flow of the experimental setup and the key signaling pathway affected by this compound are illustrated below.

Discussion and Research Implications

The data demonstrates that this compound is a potent and selective Akt inhibitor with significant efficacy in androgen-independent prostate cancer models. The profound tumor growth inhibition observed, particularly in combination with mTOR inhibition, supports the strategy of vertical pathway targeting to overcome compensatory resistance mechanisms [5] [4].

The PC3 xenograft model is a validated tool for studying advanced prostate cancer. Its androgen-independent and highly metastatic nature provides a stringent test environment for novel therapeutics [6] [1]. Future research directions could include evaluating this compound efficacy in patient-derived xenograft (PDX) models, investigating its activity against other Akt isoforms, and exploring rational combinations with other targeted therapies or chemotherapeutic agents.

Technical Notes and Limitations

- Model Limitations: While PC3 xenografts are excellent for studying aggressive disease, they do not fully recapitulate the heterogeneity of human prostate cancer. Findings should be validated in additional models [1].

- Dosing Schedule: The b.i.d. dosing suggests a relatively short half-life of this compound, which should be considered in further pharmacokinetic optimization [5].

- Combination Toxicity: The dramatic efficacy of the this compound and Rapamycin combination warrants careful investigation of potential enhanced toxicity profiles.

References

- 1. PC3 Is a Cell Line Characteristic of Prostatic Small ... [pmc.ncbi.nlm.nih.gov]

- 2. PC-3 Cells [cytion.com]

- 3. Targeting PI3K/Akt signal transduction for cancer therapy [nature.com]

- 4. PI3K/AKT/mTOR signaling transduction pathway and targeted ... [molecular-cancer.biomedcentral.com]

- 5. This compound (AKT protein kinase inhibitor) [medchemexpress.com]

- 6. PC3 Xenograft Model [altogenlabs.com]

Application Note: Targeting the PI3K/AKT Pathway for Cancer Therapy

The PI3K/AKT signaling pathway is a central regulator of cell survival, proliferation, and metabolism, and its dysregulation is a common feature in many cancers [1]. Inhibiting this pathway represents a promising therapeutic strategy.

A 2025 study highlighted that PI3K/AKT activation can promote resistance to Tumor Treating Fields (TTFields), a cancer treatment modality that uses electric fields to disrupt cell division. This research demonstrated that pharmacological inhibition of PI3K sensitized cancer cells to TTFields treatment in both laboratory models and animal studies [2]. This illustrates the potential of combining AKT pathway inhibitors with other treatment modalities to overcome resistance.

Experimental Protocols for PI3K/AKT Pathway Research

The methodologies below are adapted from recent studies investigating PI3K/AKT signaling and its inhibition [2].

Protocol 1: Assessing AKT Pathway Activation via Immunoblotting

This protocol detects changes in AKT phosphorylation (activation) in response to experimental treatments.

- Sample Preparation: Lyse cells or homogenize tissue samples in RIPA buffer supplemented with protease and phosphatase inhibitors.

- Protein Quantification: Determine protein concentration using a Bradford or BCA assay.

- Gel Electrophoresis: Load 30 μg of total protein per lane and separate by SDS-polyacrylamide gel electrophoresis.

- Membrane Transfer: Transfer proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

- Immunoblotting:

- Blocking: Incubate membrane in 5% non-fat milk for 1 hour.

- Primary Antibody Incubation: Incubate with specific primary antibodies overnight at 4°C.

- Key Antibodies: pAKT (Ser473), total AKT, pS6 (S235/236), total S6, GAPDH (loading control).

- Washing: Wash membrane to remove unbound antibody.

- Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour.

- Signal Detection: Apply chemiluminescent substrate and image signals using a gel documentation system.

Protocol 2: In Vitro Combination Therapy with PI3K/AKT Inhibitors

This protocol evaluates the synergistic effect of a PI3K/AKT inhibitor with another cancer treatment.

- Cell Culture: Culture relevant cancer cell lines (e.g., U-87 MG glioblastoma, A2780 ovarian carcinoma).

- Compound Treatment:

- Group 1: Control (vehicle only).

- Group 2: TTFields treatment only (e.g., 200 kHz, 1.7 V/cm RMS for 72 hours).

- Group 3: PI3K inhibitor only (e.g., 1 μM alpelisib/BYL719).

- Group 4: TTFields + PI3K inhibitor.

- Viability Assay: After 72 hours, assess cell viability using an MTT or CellTiter-Glo assay.

- Data Analysis: Calculate synergy using combination index (CI) methods.

Protocol 3: In Vivo Validation in Orthotopic Tumor Models

This protocol tests the efficacy of pathway inhibition in animal models.

- Animal Model Generation: Implant animal models with relevant cancer cells (e.g., orthotopic N1-S1 hepatocellular carcinoma in rats).

- Treatment Groups:

- Sham control.

- TTFields treatment only.

- PI3K/AKT inhibitor only (e.g., 25-50 mg/kg via oral gavage, 5 days/week).

- Combination therapy.

- Tumor Monitoring: Measure tumor volume regularly via caliper measurements or imaging.

- Endpoint Analysis: After 3-5 weeks, collect tumors for immunohistochemical analysis of pAKT (Ser473) levels to confirm pathway inhibition.

Summary of Key Experimental Data

The table below summarizes quantitative findings from a recent study on PI3K/AKT pathway inhibition in combination with TTFields [2].

| Cell Line / Model | Treatment | Key Outcome | Observation Method |

|---|---|---|---|

| U-87 MG (Glioblastoma) | TTFields (200 kHz) | ↑ pAKT (Ser473) over time | Luminex assay, Western Blot |

| A2780 (Ovarian Carcinoma) | TTFields (200 kHz) | ↑ pAKT (Ser473) over time | Luminex assay, Western Blot |

| H1299 (NSCLC) | TTFields (150 kHz) | ↑ pAKT (Ser473) over time | Luminex assay, Western Blot |

| Various Cell Lines | TTFields + PI3Ki (alpelisib) | Sensitized cancer cells to TTFields | Cell Viability Assay |

| Orthotopic Mouse Models | TTFields + PI3Ki | Enhanced tumor growth inhibition | Tumor Volume, IHC (pAKT) |

AKT Signaling and Inhibitor Action Diagram

The following diagram illustrates the PI3K/AKT signaling pathway and the mechanisms of resistance and inhibition described in the research.

Suggestions for Locating Information on PF-AKT400

Since "this compound" was not found in the available scientific literature, it may be a code name for a pre-clinical compound. To find more information, you can try the following:

- Search Patent Databases: Companies often disclose new chemical entities and their applications in patent filings long before publication in scientific journals.

- Check Conference Abstracts: Look for presentations at major cancer research conferences (e.g., AACR, ASCO) where early-stage research is frequently shared.

- Refine Your Search Terms: Use the general principles outlined here to search for "AKT inhibitor PF" or similar terms, which might yield more results.

References

The PI3K/AKT Signaling Pathway: A Drug Target

The PI3K/AKT pathway is a critical regulator of cellular processes like growth, proliferation, and survival. Its dysregulation is strongly linked to various cancers, making it a major therapeutic target [1].

The pathway is activated by signals from receptor tyrosine kinases (RTKs), leading to the activation of AKT. Key proteins involved include KIT, ERBB2, PDGFRA, MET, FGFR2, and FGFR3, which are often mutated in cancers and serve as promising targets [1]. The pathway is negatively regulated by the tumor suppressor PTEN [2].

The diagram below illustrates the core components and flow of the PI3K/AKT signaling pathway.

Key Proteins in the PI3K/AKT Pathway Network

Analysis of protein-protein interaction networks has identified key proteins and their prevalence in different PI3K/AKT sub-pathways. The table below summarizes proteins categorized by their function, based on data from [1].

| Pathway Type | Essential Proteins | Signaling Proteins | Growth Proteins | Cell Cycle Proteins | MAPK Cascade Proteins | Positive Signaling Proteins | Negative Signaling Proteins |

|---|---|---|---|---|---|---|---|

| PI3K/AKT Activation | 36 (40.4%) | 80 (89.9%) | 11 (16.7%) | 13 (12.3%) | 32 (36.0%) | 37 (25.0%) | 12 (41.5%) |

| PI3K/AKT Signaling in Cancer | 33 (49.2%) | 63 (94.0%) | 7 (10.4%) | 8 (11.9%) | 26 (38.8%) | 31 (46.2%) | 8 (11.9%) |

| PI5P, PP2A, IER3 Regulation | 28 (38.8%) | 63 (87.5%) | 9 (12.5%) | Information missing | Information missing | Information missing | Information missing |

A Framework for PK/PD Modeling of AKT Inhibitors

While specific models for PF-AKT400 are unavailable, the following principles and protocols provide a framework for developing a "Fit-for-Purpose" PK/PD model for an AKT inhibitor [3] [4].

Define the Key Questions of Interest (QOI) and Context of Use (COU)

- Early Discovery: Identify the primary driver of efficacy (e.g.,

Cmin,AUC, orTime above IC90) [4]. - Preclinical to Clinical Translation: Predict first-in-human (FIH) dosing and efficacious clinical doses [3].

- Clinical Development: Optimize trial design and dosing regimens for specific populations [3].

Select the Appropriate Modeling Methodology

Choose a modeling approach based on the stage of development and available data [3] [5].

| Modeling Method | Best Application in AKT Inhibitor Development |

|---|---|

| Physiologically Based PK (PBPK) | Predict drug-drug interaction (DDI) potential and organ-specific exposure. |

| Nonlinear Mixed-Effects (PopPK/PD) | Quantify and explain variability in drug exposure and response in a population. |

| Semi-Mechanistic PK/PD | Link plasma concentrations to tumor growth inhibition. |

Protocol: Developing a Translational PK/PD Model

The workflow for a typical model-informed drug development (MIDD) approach is shown in the diagram below.

Detailed Protocol Steps:

- Step 1: Define COU & Key Questions. Formally document the decisions the model will support.

- Step 2: Gather and Integrate Data. Collect all relevant data [4]:

- Compound-Specific Data: In vitro potency (e.g., IC50 against AKT), physicochemical properties, permeability, and metabolic stability.

- Preclinical PK Data: Plasma concentration-time profiles from rodent and non-rodent species.

- Preclinical PD Data: Target engagement biomarkers and efficacy endpoints from animal models.

- System-Specific Data: Physiological parameters for PBPK models or system biology for QSP models.

- Step 3: Select/Develop Model Structure. Start with a simple model and increase complexity as needed.

- Step 4: Estimate Parameters and Validate. Use software to fit the model to the data. Validate by checking if the model can accurately describe data not used for the fitting.

- Step 5: Simulate and Predict. Run simulations to answer the key QOIs.

- Step 6: Inform Decision-Making. Use the model outputs to support critical milestones.

Future Perspectives and Challenges

The field of MIDD is evolving with emerging technologies. The integration of Artificial Intelligence (AI) and Machine Learning (ML) can help elucidate optimal drug properties and define complex PK/PD relationships [3] [4].

However, challenges remain, including a lack of specialized resources and slow organizational acceptance of model-informed approaches [3].

References

- 1. A Comprehensive Analysis of the PI3K/AKT Pathway [pmc.ncbi.nlm.nih.gov]

- 2. PI3K / Akt Signaling [cellsignal.com]

- 3. Advancing drug development with "Fit-for-Purpose ... [pubmed.ncbi.nlm.nih.gov]

- 4. PKPD In Drug Discovery: Guiding Decisions With Modeling [pharmaron.com]

- 5. Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling ... [news.ki.se]

Principles of Akt Kinase Activity Assays

Akt kinase assays are typically based on measuring the phosphorylation of a specific substrate. The table below summarizes the core principles common to various commercial kits, including the likely basis for the PF-AKT400.

| Assay Principle | Description | Key Reagents | Detection Method |

|---|---|---|---|

| Immunoassay-based [1] [2] | Akt is immunoprecipitated from cell lysates and an in vitro kinase reaction is performed with a provided substrate. | Immobilized Akt antibody, substrate (e.g., GSK-3 fusion protein), phospho-specific antibody [1]. | Western blot or colorimetric/chemiluminescent readout [1] [2]. |

| ADP Detection [3] | A universal, homogeneous method that quantifies the ADP produced during the kinase reaction. | ADP-Glo Reagent, Kinase Detection Reagent [3]. | Luminescence measurement, which correlates directly with kinase activity [3]. |

| Fluorescence Polarization (FP) [4] | Measures the change in polarization when a fluorescently-labeled phosphopeptide product binds to a recognition molecule. | Fluorescently-labeled peptide, anti-phosphopeptide antibody or metal affinity material [4]. | Fluorescence polarization. |

General Workflow for a Nonradioactive Akt Kinase Assay

Based on the information from the search results, here is a consolidated workflow that reflects the common steps in assays like the one you're inquiring about [1] [2]. The diagram below illustrates the key stages from sample preparation to data analysis.

The key steps involve:

- Sample Preparation: Akt protein is isolated from cell lysates. This is often done via immunoprecipitation using an immobilized Akt-specific antibody to ensure the measured activity is specific to Akt [1].

- Kinase Reaction: The immunoprecipitated Akt is incubated with a reaction buffer containing ATP and a specific substrate. A common substrate used is the GSK-3 fusion protein [1].

- Detection: The phosphorylation of the substrate is measured. This can be done by:

- Analysis: The signal from the detected phosphorylated substrate is quantified and correlated with Akt kinase activity.

Key Considerations for the Assay

To ensure reliable and reproducible results, please consider the following points during your experimental design and execution.

- Pathway Context: The PI3K/Akt signaling pathway is central to cell survival, growth, and metabolism. Its dysregulation is implicated in cancer and other diseases, making Akt a significant drug target [5] [6]. Understanding this pathway provides context for interpreting your assay results.

- Critical Reagents: The quality and specificity of antibodies (for immunoprecipitation and detection) and the purity of the enzyme and substrate are paramount for assay performance [4].

- Controls are Essential: Always include appropriate controls, such as:

- Assay Linear Range: Perform a time-course and enzyme concentration experiment to establish the linear range of the assay, ensuring that your measurements are taken within this dynamic range [4].

References

- 1. Akt Kinase Assay Kit (Nonradioactive) #9840 [cellsignal.com]

- 2. Akt kinase activity kit [enzo.com]

- 3. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]

- 4. Assay Development for Protein Kinase Enzymes - NCBI - NIH [ncbi.nlm.nih.gov]

- 5. Phosphoinositide 3-kinase/Akt signaling pathway and its ... [pubmed.ncbi.nlm.nih.gov]

- 6. PI3K / Akt Signaling [cellsignal.com]

Solubility Data & Solution Preparation

The quantitative solubility data for PF-AKT400 is summarized in the table below.

| Property | Value |

|---|---|

| Solubility in DMSO | ≥ 100 mg/mL [1] |

| Molar Concentration | 249.73 mM [1] |

| Molecular Formula | C₂₀H₂₂F₂N₆O [1] |

| Molecular Weight | 400.43 g/mol [1] |

Detailed Protocol for Stock Solution Preparation

This protocol outlines the procedure for preparing a 100 mg/mL stock solution of this compound in DMSO.

- Materials: this compound powder (lyophilized solid), anhydrous DMSO (≥99.9% purity), analytical balance, sterile glass vials, and volumetric pipettes.

- Safety Precautions: Wear appropriate personal protective equipment (PPE) including a lab coat, gloves, and safety glasses. Conduct all procedures in a well-ventilated area or a fume hood.

Procedure:

- Weighing: Tare a clean weighing boat on an analytical balance. Accurately weigh 10 mg of this compound powder.

- Dissolution: Transfer the powder to a sterile glass vial. Using a volumetric pipette, add 100 µL of anhydrous DMSO directly to the powder.

- Mixing: Cap the vial securely and vortex immediately for 30-60 seconds. Subsequently, place the vial on a tube rotator or orbital shaker for 10-15 minutes at room temperature to ensure complete dissolution. The solution should appear clear, indicating a fully dissolved stock solution.

- Aliquoting and Storage: Once dissolved, aliquot the stock solution into single-use volumes (e.g., 10-20 µL) to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C [1]. Under these conditions, the solution is typically stable for at least 6-12 months.

Akt Signaling Pathway & Experimental Workflow

This compound is a potent inhibitor of Akt (Protein Kinase B), a key node in the PI3K/Akt/mTOR signaling pathway, which regulates cell survival, proliferation, and metabolism [2]. The diagram below illustrates the conceptual workflow for using this compound in a cell-based assay to inhibit this pathway.

The conceptual workflow above shows how this compound is integrated into a typical experiment to study Akt-driven processes.

Important Application Notes

- Solution Handling: Always allow frozen aliquots to thaw completely at room temperature inside a sealed container to prevent water condensation, which can degrade the solution. Centrifuge briefly before opening to collect the contents at the bottom of the tube.

- In Vitro Assay Considerations: When adding the DMSO stock solution to cell culture media, ensure the final DMSO concentration is kept low (typically ≤0.1%) to avoid solvent toxicity. Include vehicle control groups (DMSO-only) in all experiments.

- Specificity Verification: The inhibitory effect of this compound is concentration-dependent. It is crucial to perform dose-response studies to establish the half-maximal inhibitory concentration (IC₅₀) for your specific experimental model.

Limitations and Future Research

The primary information available pertains to the basic solubility and storage of this compound. A more complete application note would require detailed, experimentally verified data on its specific IC₅₀ values against different Akt isoforms, its selectivity profile against other kinases, and its stability in biological matrices like plasma, which are not provided in the current search results.

References

PF-AKT400 Application Notes and Protocols

References

PF-AKT400 cell culture concentration

PF-AKT400 Compound Information

This compound is a known AKT inhibitor, which is a key node in the PI3K/AKT pathway. Its basic chemical information is cataloged in the PubChem database:

| Property | Description |

|---|---|

| Name | This compound [1] |

| PubChem CID | 25061501 [1] |

| Molecular Formula | C₂₀H₂₂F₂N₆O [1] |

The PI3K/AKT Signaling Pathway

This compound targets the AKT (Protein Kinase B) node within the PI3K-AKT pathway, one of the most frequently dysregulated signaling pathways in human cancers. The diagram below illustrates the core components and flow of this pathway, which is crucial for cell survival, proliferation, and growth [2] [3].

The activation of this pathway promotes tumorigenesis through several key mechanisms driven by AKT phosphorylation of downstream substrates [2]:

| Biological Effect | AKT Substrate(s) | Functional Outcome |

|---|---|---|

| Anti-apoptosis | Bad, Caspase-9, FOXO | Inhibition of pro-apoptotic signals [2] |

| Cell Cycle Progression | GSK-3β, p21CIP1, p27KIP1, Mdm2 | Overcome cell cycle checkpoints [2] |

| Protein Synthesis & Cell Growth | TSC2, 4E-BP1 | Activation of mTORC1 signaling [2] |

References

PF-AKT400 Chemical Profile

The table below summarizes the available information on PF-AKT400 from a commercial supplier [1].

| Property | Description |

|---|---|

| Name | This compound |

| Catalog Number | 16476807 |

| Other Names | AKT protein kinase inhibitor |

| CAS Number | 1004990-28-6 |

| Molecular Formula | C₂₀H₂₂F₂N₆O |

| Molecular Weight | 400.43 g/mol |

| Purity | ≥ 98.0% |

| Physical Form | White solid |

| Solubility | ≥ 100 mg/mL in DMSO (249.73 mM) |

| Mechanism | Broadly selective, potent, ATP-competitive Akt inhibitor |

| Reported IC₅₀ | 0.5 nM for PKBα (Akt1); 900-fold selectivity over PKA (IC₅₀ = 450 nM) |

| Storage | Consult product documentation |

| Handling | For research use only |

How to Proceed with Your Research

Since the specific data for U87 cells is not available, here are steps you can take to acquire the necessary information:

- Contact Suppliers Directly: Reach out to the manufacturer (MedChemExpress) or distributors for any unpublished technical data or application notes.

- Consult Scientific Literature: Perform a thorough search on platforms like PubMed and Google Scholar for recent journal articles that may have used this compound in glioblastoma research.

- Validate Experimentally: You may need to determine the IC₅₀ in your own laboratory. The general protocols from recent studies on U87 cells can serve as a reference [2] [3].

General Experimental Workflow for Determining IC50 in U87 Cells

Although data on this compound is unavailable, the methodology for determining its IC₅₀ on U87 glioblastoma cells would follow standard principles. The diagram below outlines a potential experimental workflow, integrating common cell culture and assay techniques [2] [3].

Detailed Protocol Steps

1. Cell Culture and Seeding [2] [3]

- Cell Line: Use human glioblastoma U87 cells. The specific subtype used in [2] was U87eGFP.

- Culture Conditions: Maintain cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine. Incubate at 37°C in a humidified atmosphere of 5% CO₂.

- Seeding for Assay: On the day before treatment, harvest and seed cells into 96-well plates at a density of 5,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight.

2. Drug Preparation and Treatment [2] [1]

- Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO. The supplier information indicates high solubility (≥ 100 mg/mL).

- Working Dilutions: Serially dilute the stock solution in complete cell culture medium to create a range of concentrations. A typical range might be from micromolar to low nanomolar concentrations. Include a vehicle control (DMSO at the same final concentration as in treated wells, typically <0.5%).

- Treatment: After 24 hours, aspirate the medium from the 96-well plate and add 200 µL of the various this compound dilutions to the wells. Treat cells for 72 hours.

3. Cell Viability Assessment (MTT/CCK-8 Assay) [2] [3]

- Assay Principle: These assays measure the metabolic activity of cells, which correlates with cell viability.

- CCK-8 Protocol: After the 72-hour treatment, aspirate the drug-containing medium. Add 200 µL of a 10% CCK-8 solution in fresh complete medium to each well. Incubate the plate for 1.5 hours at 37°C. Measure the absorbance at 450 nm using a microplate reader [2].

- MTT Protocol: Alternatively, add 20 µL of MTT solution (5 mg/mL) directly to the wells. Incubate for 4 hours at 37°C. Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Measure the absorbance at 490 nm or 595 nm [3].

4. Data Analysis and IC₅₀ Calculation

- Calculation: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.

- Formula:

% Viability = (Absorbance_{treated} / Absorbance_{control}) × 100 - IC₅₀ Determination: Input the % viability values and corresponding drug concentrations into non-linear regression analysis software, such as GraphPad Prism. The IC₅₀ is the concentration that inhibits cell viability by 50% compared to the control.

References

An Overview of p-S6RP as a Pharmacodynamic Biomarker

The assay is designed to measure the pharmacodynamic (PD) effects of mTOR inhibitors (like sirolimus/everolimus) in a clinical setting. Therapeutic Drug Monitoring (TDM) based solely on drug blood levels can lead to under- or over-immunosuppression. Measuring the inhibition of a downstream signaling target, p-S6RP, provides a direct readout of biological effect [1].

The core principle is that mTOR inhibitors suppress the phosphorylation of the S6 ribosomal protein. This assay uses phospho-flow cytometry to quantitatively measure this suppression in T cells from whole blood, offering a specific and robust method for PD monitoring [1].

Detailed Protocol: p-S6RP Reduction Assay

The following protocol is adapted from a validated whole-blood assay for measuring mTOR inhibitor-induced inhibition of p-S6RP in T cells [1].

Materials and Reagents

- Fresh Whole Blood: Collected from healthy volunteers or patients using anti-coagulants like heparin or EDTA.

- mTOR Inhibitors: Sirolimus (SRL) or Everolimus for ex vivo dosing.

- Other Immunosuppressants (for specificity testing): Cyclosporine A (CsA), Mycophenolic Acid (MPA), Dexamethasone (DEX).

- Stimulants: Phorbol Myristate Acetate (PMA) and Ionomycin, or similar T-cell activation agents.

- Fixation Buffer: To stabilize cells post-stimulation (e.g., formaldehyde-based).

- Permeabilization Buffer: To allow intracellular antibody staining (e.g., methanol-based or saponin-based).

- Antibodies:

- Fluorescently-conjugated antibody against phosphorylated S6 Ribosomal Protein (p-S6RP).

- Fluorescently-conjugated antibodies for T-cell surface markers (e.g., anti-CD3 for total T cells).

- Flow Cytometer.

Workflow and Experimental Procedure

The diagram below outlines the key steps of the assay workflow.

Key Steps Explained

- Whole Blood Collection & Dosing: Collect fresh human whole blood. Aliquot and dose with a range of clinically relevant concentrations of the mTOR inhibitor (e.g., Sirolimus from 0.9 to 91.4 μg/L) or other drugs for specificity testing. Incubate for a predetermined period (e.g., 30-60 minutes) [1].

- Stimulation: Activate the T-cell signaling pathway by adding PMA and Ionomycin. Incubate for a short period (e.g., 15-30 minutes) to induce S6RP phosphorylation.

- Fixation and Permeabilization: Immediately stop the reaction and stabilize the intracellular phosphorylation state by adding fixation buffer. Then, treat cells with permeabilization buffer to make intracellular proteins accessible to antibodies.

- Staining: Incubate cells with fluorescently-labeled antibodies against p-S6RP and T-cell surface markers (e.g., CD3).

- Flow Cytometry: Acquire data on a flow cytometer. Gate on the lymphocyte population based on forward and side scatter, then on CD3+ T cells. Measure the Mean Fluorescence Intensity (MFI) of p-S6RP within the T-cell population.

Validation Data and Performance Metrics

The table below summarizes key validation parameters for this assay as reported in the literature [1].

| Validation Parameter | Result / Metric | Experimental Detail |

|---|---|---|

| Specificity | p-S6RP inhibition specific to mTOR inhibitors (Sirolimus, Everolimus). CsA, MPA, and DEX showed no effect. | Measured p-S6RP levels in T cells after exposure to various immunosuppressants. |

| Dose-Response | Sirolimus IC~50~ = 19.8 nM; Maximal inhibition (I~max~) = 91.9%. | Whole blood incubated with a range of Sirolimus concentrations (0.9 - 91.4 μg/L). |

| Intra-assay Variability | Coefficient of Variation (CV): 0.03 - 0.05 | Variation within a single experiment run. |

| Inter-assay Variability | Coefficient of Variation (CV): 0.12 - 0.25 | Variation between different experiments performed on different days. |

| Inter-individual Variability | Coefficient of Variation (CV): 0.14 - 0.38 | Variation in baseline p-S6RP levels between different healthy donors. |